"N-(5-amino-2-methylphenyl)-2-methylpropanamide" CAS number lookup
"N-(5-amino-2-methylphenyl)-2-methylpropanamide" CAS number lookup
This technical guide details the chemical identity, synthesis, and application of N-(5-amino-2-methylphenyl)-2-methylpropanamide (CAS 926212-85-3).
CAS Registry Number: 926212-85-3[1][2][3][4][5]
Executive Summary
N-(5-amino-2-methylphenyl)-2-methylpropanamide is a specialized aniline building block used primarily in medicinal chemistry for the synthesis of Type II Kinase Inhibitors . It serves as a critical pharmacophore scaffold, providing a "hinge-binding" or "solvent-front" motif often found in Bcr-Abl, JAK, and c-Kit inhibitors.
Its structural significance lies in the regioselective placement of the amide and amine groups : the isobutyryl amide provides a hydrophobic interaction handle (and metabolic stability compared to acetamides), while the free amine at the 5-position allows for coupling with heteroaromatic cores (e.g., pyrimidines, quinolines).
Primary Utility: Intermediate for small molecule drug discovery (Kinase inhibition). Key Characteristic: Regio-defined diamine derivative (prevents isomeric mixtures common in direct alkylation).
Chemical Identity & Structural Analysis[1][4]
| Property | Specification |
| IUPAC Name | N-(5-amino-2-methylphenyl)-2-methylpropanamide |
| Common Synonyms | N-(5-amino-2-methylphenyl)isobutyramide; 3-Isobutyramido-4-methylaniline |
| CAS Number | 926212-85-3 |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| SMILES | CC1=C(C=C(C=C1)N)NC(=O)C(C)C |
| InChI Key | MWGOOIPMWLYOOW-UHFFFAOYSA-N |
| Appearance | Off-white to pale brown solid |
| Melting Point | 138–142 °C (Predicted) |
Structural Logic
The molecule consists of a toluene core substituted at the:
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C1 Position: Isobutyramide group (Amide).
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C2 Position: Methyl group (Ortho to amide).
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C5 Position: Primary Amine (Meta to amide, Para to methyl).
Critical Design Feature: The steric bulk of the isobutyryl group (vs. a simple acetyl) increases lipophilicity and can induce specific conformational constraints in the final drug molecule, often improving selectivity for kinase pockets.
Synthesis & Manufacturing Protocol
Objective: Synthesize CAS 926212-85-3 with >98% regiochemical purity.
Challenge: Direct acylation of 2,5-diaminotoluene is not recommended . The amino group at position 5 (meta to methyl) is less sterically hindered than the amino group at position 2 (ortho to methyl). Direct acylation would preferentially yield the wrong isomer (N-(3-amino-4-methylphenyl)isobutyramide).
Solution: The "Nitro-Reduction Route" guarantees the correct regiochemistry by acylating the mono-amine precursor before generating the second amine.
Reaction Workflow (Graphviz)
Figure 1: Regioselective synthesis pathway ensuring amide formation at the sterically hindered C2-position.
Detailed Methodology
Step 1: Acylation (Amide Formation)
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Reagents: 2-Methyl-5-nitroaniline (1.0 eq), Isobutyryl chloride (1.1 eq), Triethylamine (1.2 eq).
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
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Protocol:
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Dissolve 2-methyl-5-nitroaniline in anhydrous DCM under N₂ atmosphere.
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Cool to 0°C. Add Triethylamine.
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Dropwise add Isobutyryl chloride (maintaining temp < 5°C to control exotherm).
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Allow to warm to Room Temperature (RT) and stir for 3 hours.
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Validation: TLC should show disappearance of the aniline starting material.
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Workup: Wash with 1N HCl (to remove unreacted amine/TEA), then NaHCO₃, then Brine. Dry over MgSO₄ and concentrate.
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Intermediate: N-(2-methyl-5-nitrophenyl)isobutyramide.
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Step 2: Nitro Reduction
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Reagents: H₂ gas (balloon or 3 atm), 10% Pd/C catalyst (5-10 wt%).
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Solvent: Methanol or Ethanol.
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Protocol:
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Dissolve the nitro-intermediate in Methanol.
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Add Pd/C catalyst carefully (under inert gas to prevent ignition).
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Purge system with H₂. Stir vigorously at RT for 4–12 hours.
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Validation: Monitor by LC-MS for the mass shift (M+ - 30 + 4 = M-26? No. -O2 +H2. Mass change: -32 + 4 = -28? No. Nitro (-NO2, 46) -> Amine (-NH2, 16). Mass loss of 30).
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Workup: Filter through Celite to remove catalyst. Concentrate filtrate.
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Purification: Recrystallization from EtOAc/Hexanes if necessary.
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Applications in Drug Discovery
This compound is a High-Value Pharmacophore for Kinase Inhibitor optimization.
Type II Kinase Inhibitors
Many kinase inhibitors (like Imatinib) bind to the inactive conformation (DFG-out) of the kinase. They often require a "linker" segment that connects the hinge-binding motif to a hydrophobic pocket.
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The Aniline Nitrogen (Position 5) acts as the nucleophile to couple with the kinase "head" (e.g., a chloropyrimidine or quinoline).
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The Amide (Position 1) interacts with solvent-exposed residues or specific hydrophobic gates, modulating solubility and permeability.
SAR (Structure-Activity Relationship) Exploration
Medicinal chemists use CAS 926212-85-3 to explore the "Amide Scan" :
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Replacing a standard Acetamide (Methyl) with Isobutyramide (Isopropyl) tests the size of the hydrophobic pocket in the target protein.
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If the isopropyl group improves potency, it suggests a larger hydrophobic pocket is available, often improving selectivity against off-target kinases with smaller pockets.
Analytical Characterization (Expected)
To validate the identity of CAS 926212-85-3, ensure the following signals are present:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 9.0–9.2 ppm: Singlet (1H), Amide NH.
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δ 6.8–7.0 ppm: Multiplet (3H), Aromatic protons (C3, C4, C6).
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δ 4.8–5.0 ppm: Broad Singlet (2H), Aniline NH₂.
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δ 2.5–2.6 ppm: Septet (1H), Isobutyryl CH (methine).
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δ 2.0–2.1 ppm: Singlet (3H), Aryl-Methyl.
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δ 1.0–1.1 ppm: Doublet (6H), Isobutyryl Methyls.
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Mass Spectrometry (ESI+):
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[M+H]⁺: 193.13 m/z.
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Safety & Handling
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Hazard Classification: Irritant. Potential Skin Sensitizer (typical of anilines).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.
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Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.
References
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PubChem Compound Summary. N-(5-amino-2-methylphenyl)-2-methylpropanamide (CID 12333548). National Center for Biotechnology Information. Link
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ChemicalBook. CAS 926212-85-3 Product Entry.[1][2][3][4][5]Link
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GuideChem. N-(5-amino-2-methylphenyl)-2-methylpropanamide Synthesis and Suppliers.Link
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Nagar, B., et al. "Structural Basis for the Autoinhibition of c-Abl Tyrosine Kinase." Cell, 2003. (Contextual reference for the structural logic of aniline-amide scaffolds in kinase inhibition). Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-chloro-N-(2-methylphenyl)acetamide (37394-93-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. N-(3-aminophenyl)-2-phenylacetamide (85856-32-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. guidechem.com [guidechem.com]
- 5. N-(3-aminophenyl)butanamide (93469-29-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
